![molecular formula C14H15NO2 B14121301 3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)
3-[(3-Methoxyphenyl)amino]-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methoxyphenyl)amino]-6-methylphenol is an organic compound with the molecular formula C14H15NO2 It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and an amino group linked to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)amino]-6-methylphenol typically involves the reaction of 3-methoxyaniline with 6-methylphenol under specific conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in a suitable solvent, such as methanol, at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Methoxyphenyl)amino]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Electrophilic reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methoxyphenyl)amino]-6-methylphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(3-Methoxyphenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-[(3-Methoxyphenyl)amino]-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
5-(3-methoxyanilino)-2-methylphenol |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-12(9-14(10)16)15-11-4-3-5-13(8-11)17-2/h3-9,15-16H,1-2H3 |
InChI-Schlüssel |
NIFKMGSSGBAOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=CC(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
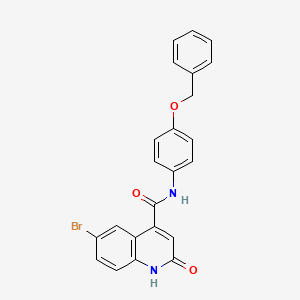
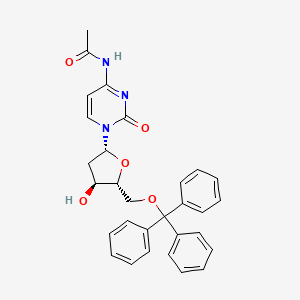
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)

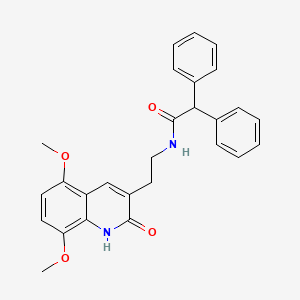
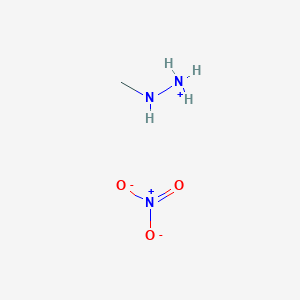
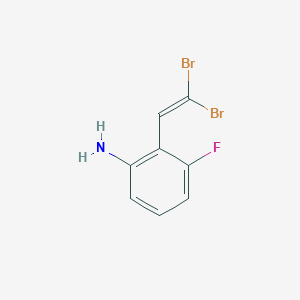
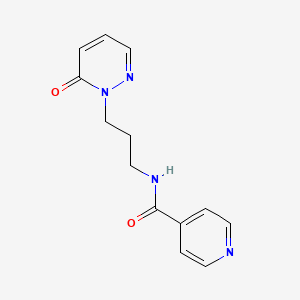
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
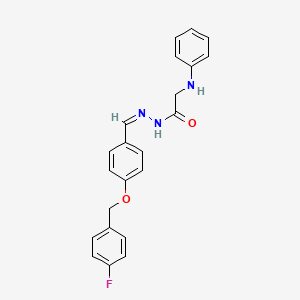

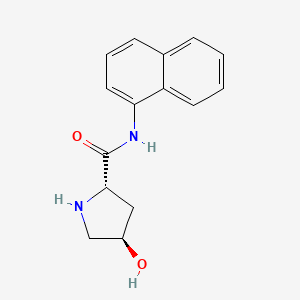
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)
